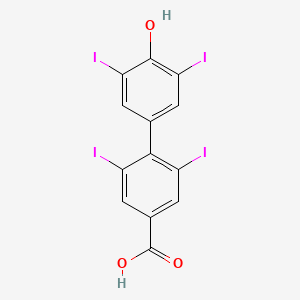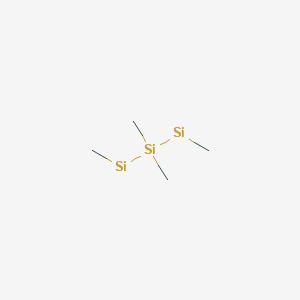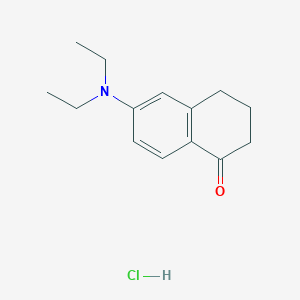![molecular formula C15H22O2S B14355258 1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene CAS No. 90184-22-8](/img/structure/B14355258.png)
1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene is an organic compound featuring a benzene ring substituted with a methoxy group and a propoxy group, which is further substituted with a cyclopentylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene typically involves multiple steps. One common method includes the nucleophilic substitution reaction where a suitable benzene derivative is reacted with a propoxy group containing a leaving group, followed by the introduction of the cyclopentylsulfanyl group. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified benzene derivatives with reduced functional groups.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[3-(Cyclopentylsulfanyl)propoxy]-4-methoxybenzene: Similar structure with a different position of the methoxy group.
1-[3-(Cyclopentylsulfanyl)propoxy]-3-ethoxybenzene: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopentylsulfanyl group adds to its distinct properties compared to other benzene derivatives.
Properties
CAS No. |
90184-22-8 |
|---|---|
Molecular Formula |
C15H22O2S |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1-(3-cyclopentylsulfanylpropoxy)-3-methoxybenzene |
InChI |
InChI=1S/C15H22O2S/c1-16-13-6-4-7-14(12-13)17-10-5-11-18-15-8-2-3-9-15/h4,6-7,12,15H,2-3,5,8-11H2,1H3 |
InChI Key |
JOQXIIUEWUUASV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCSC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Pentafluorophenoxy)phenyl]acetamide](/img/structure/B14355176.png)
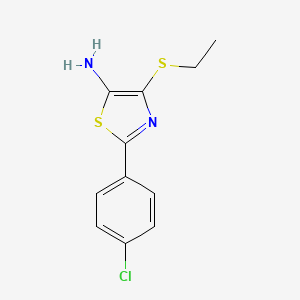
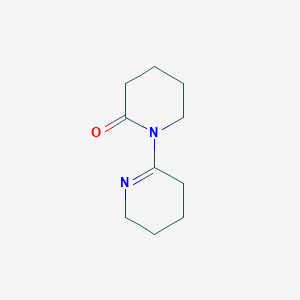
![Methyl bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14355198.png)

![3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid](/img/structure/B14355208.png)
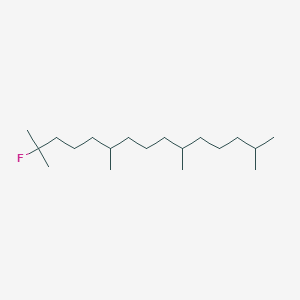
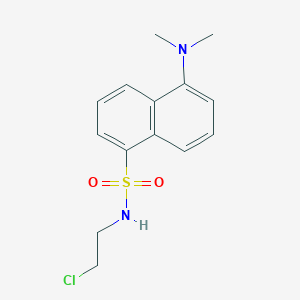

![N-{1-[2-(Dimethylamino)ethoxy]propan-2-YL}decanamide](/img/structure/B14355231.png)
